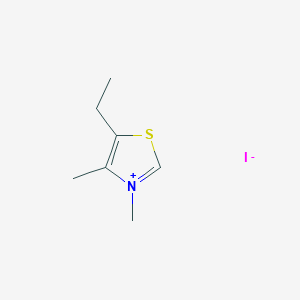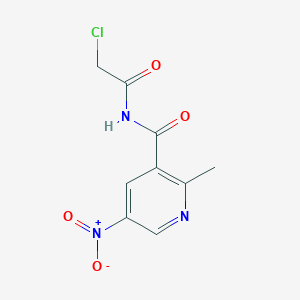
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloroacetyl group attached to a pyridine ring, which is further substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitropyridine-3-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as benzene, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines, to form amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Chloroacetyl chloride in the presence of a base like pyridine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from substitution reactions with amines.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide involves the formation of covalent bonds with target molecules. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N-(Chloroacetyl)-2-methyl-5-nitroaniline
- N-(Chloroacetyl)-2-methyl-5-nitrobenzamide
- N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-amine
Uniqueness
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chloroacetyl group makes it a versatile intermediate for various chemical reactions and applications .
Properties
CAS No. |
59290-61-8 |
|---|---|
Molecular Formula |
C9H8ClN3O4 |
Molecular Weight |
257.63 g/mol |
IUPAC Name |
N-(2-chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C9H8ClN3O4/c1-5-7(9(15)12-8(14)3-10)2-6(4-11-5)13(16)17/h2,4H,3H2,1H3,(H,12,14,15) |
InChI Key |
XLBJYLNVJKQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
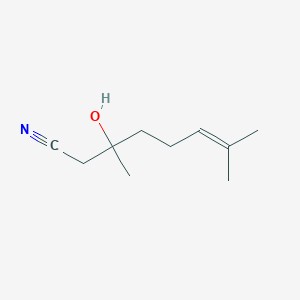

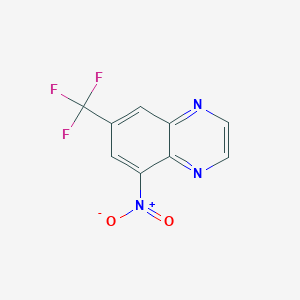

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

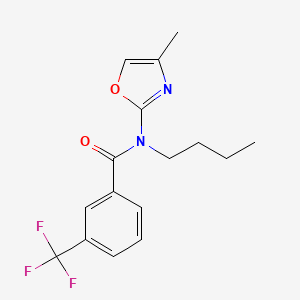


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)

